Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 5919-29-9
Cat. No.: VC21318238
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5919-29-9 |
|---|---|
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 267.35 g/mol |
| IUPAC Name | ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h3-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | MYGDFSFTVVUJHF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C |
Introduction
Chemical Identity and Structure
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also referred to as ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in some literature, is an organic compound with a unique molecular architecture. The compound has been registered with CAS number 5919-29-9, possessing a molecular formula of C₁₃H₁₇NO₃S and a molecular weight of 267.34 g/mol .
The structural framework of this compound consists of three main components: a thiophene ring (designated as ring A: S1/C8/C3/C2/C9), an ethyl ester group (designated as ring B: O1/C1/O3/C10/C11), and an acetamide moiety (designated as ring C: N1/C12/O2/C13). These components exhibit near-planar conformations with root mean square (r.m.s.) deviations of 0.0034, 0.0560, and 0.0029 Å, respectively .
The molecular geometry reveals specific dihedral angles between these structural components: 5.21(13)° between the thiophene ring and ethyl ester group (A/B), 5.17(14)° between the thiophene ring and acetamide moiety (A/C), and 10.06(16)° between the ethyl ester group and acetamide moiety (B/C) . The cyclohexene portion of the molecule adopts a half-chair conformation, with four atoms (C1, C2, C5, and C6) forming an approximately planar arrangement with an r.m.s. deviation of just 0.003 Å .
Structural Parameters
The key bond lengths and angles that define the molecular geometry of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are presented in Table 1 below:
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| C1—C6 | 1.361(2) | C8—N1 | 1.3884(19) |
| C1—C2 | 1.502(2) | C8—S1 | 1.7170(15) |
| C1—S1 | 1.7356(15) | C9—O1 | 1.221(2) |
| C2—C3 | 1.526(2) | C9—N1 | 1.3674(19) |
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with varying reaction conditions and reagents. These methods typically utilize ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate as the key starting material.
Acetic Acid/Acetic Anhydride Method
One well-documented synthetic approach involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with acetic acid and acetic anhydride. The reaction mixture is maintained at 85°C for 24 hours, followed by the addition of water to precipitate the product. This method has been reported to yield the target compound in quantitative amounts (approximately 100% yield) .
The detailed reaction protocol is as follows:
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A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (25 g, 111 mmol), acetic acid (150 mL), and acetic anhydride (19 mL, 200 mmol) is stirred at 85°C for 24 hours.
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Water (100 mL) is added to the reaction solution, and the resulting precipitate is collected by filtration.
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The crude product is obtained as a white solid, which can be further purified by recrystallization .
Acetyl Chloride Method
An alternative synthesis involves the use of acetyl chloride in chloroform. This method requires refluxing ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (0.3 g, 1 mmol) with 1 mL of acetyl chloride in chloroform for 8 hours. After removing the solvent, the residue is recrystallized from ethanol to obtain colorless prisms of the target compound with a melting point of 383 K and a yield of 85% .
Zinc-Catalyzed Method
A third synthetic approach utilizes zinc dust as a catalyst. In this method, ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (3.5 g, 0.015 mol) is refluxed with acetic anhydride (14 mL) and zinc dust (0.883 g, 0.015 mol) for 2 hours. The reaction mixture is then cooled to room temperature, and the solid product is collected. Purification by dissolution in warm methanol (35 mL, 318 K) followed by recrystallization from acetone yields colorless crystals with a melting point of 388 K and a yield of 84.3% .
Physical and Chemical Properties
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits distinct physical and chemical properties that are characteristic of its structural features and functional groups.
Physical Properties
The compound typically appears as colorless crystals or prisms when properly purified and recrystallized . Its melting point has been reported between 383-388 K (110-115°C), with slight variations depending on the synthetic method and purification process employed .
Spectroscopic Properties
The spectroscopic profile of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provides valuable information about its structural attributes:
Infrared Spectroscopy
Infrared spectroscopic analysis reveals characteristic absorption bands:
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N-H stretching vibrations at 3436 and 3244 cm⁻¹
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C-H stretching vibrations at 2931 and 2873 cm⁻¹
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Carbonyl (C=O) stretching vibrations at 1666 and 1546 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum (500 MHz, CDCl₃) shows the following signals:
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δ 1.38 (t, J=7.0 Hz, 3H, CH₃CH₂-)
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δ 1.76-1.81 (m, 4H, cyclohexene CH₂)
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δ 2.25 (s, 3H, CH₃CO-)
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δ 2.63 (t, J=4.5 Hz, 2H, cyclohexene CH₂)
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δ 2.76 (t, J=4.5 Hz, 2H, cyclohexene CH₂)
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δ 4.32 (q, J=7.0 Hz, 2H, -OCH₂CH₃)
The ¹³C NMR spectrum (126 MHz, CDCl₃) displays signals at:
These spectroscopic data confirm the presence of key functional groups including the acetamido group, ethyl ester group, and the tetrahydrobenzothiophene core.
Crystallographic Properties
Crystallographic studies have provided detailed insights into the three-dimensional structure and packing arrangement of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Molecular Conformation
The five-membered thiophene ring (C1/C2/C6/C7/S1) exhibits near-perfect planarity with an r.m.s. deviation of just 0.013 Å from the mean plane . The cyclohexene ring adopts a half-chair conformation, with four atoms (C1, C2, C5, C6) forming an approximately planar arrangement (r.m.s. deviation = 0.003 Å) and the remaining two atoms (C3, C4) displaced from this plane by -0.480(3) and 0.277(3) Å, respectively .
Crystal Packing
The crystal packing of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is characterized by specific intermolecular interactions. Molecules are linked through C—H⋯O interactions between the tetrahydrobenzothiophene unit and the ethyl ester group, forming C(7) chains that propagate along the b-axis direction .
Crystallographic Parameters
The crystal structure determination has yielded precise positional parameters for all atoms in the molecule. Selected atomic coordinates and equivalent isotropic displacement parameters are presented in Table 2:
| Atom | x | y | z | Uiso*/Ueq |
|---|---|---|---|---|
| S1 | -0.07735(6) | 0.14705(4) | 0.26031(7) | 0.0539(2) |
| O1 | 0.22774(14) | -0.08502(9) | 0.4124(2) | 0.0570(5) |
| O2 | -0.31724(17) | 0.09817(13) | 0.0095(2) | 0.0848(8) |
| O3 | 0.03140(16) | -0.11247(10) | 0.2017(2) | 0.0646(6) |
| N1 | -0.15117(16) | 0.00537(11) | 0.0871(2) | 0.0514(6) |
| C1 | 0.1049(2) | -0.06486(13) | 0.3047(3) | 0.0471(7) |
This detailed crystallographic information provides valuable insights into the precise three-dimensional arrangement of atoms within the molecule and their spatial relationships .
Applications and Significance
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as an important compound in organic chemistry, particularly in synthetic applications.
Synthetic Applications
The compound is primarily utilized as a reagent in organic synthesis . Its unique structure, containing multiple functional groups (acetamido, ethyl ester, and tetrahydrobenzothiophene core), makes it a valuable intermediate for the construction of more complex molecular architectures.
Research Significance
The structural characteristics of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, particularly its intramolecular hydrogen bonding capabilities and crystal packing properties, have made it a subject of interest in crystallographic studies . The detailed analysis of its crystal structure contributes to the broader understanding of hydrogen bonding patterns and molecular packing arrangements in heterocyclic compounds.
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